molecular formula C6H7IN2O2 B2886689 methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate CAS No. 1955557-31-9

methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate

Cat. No.: B2886689
CAS No.: 1955557-31-9
M. Wt: 266.038
InChI Key: QVPTXHKJTWQMBH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazole compounds is a topic of ongoing research. While specific synthesis methods for “methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate” were not found, there are general methods for synthesizing imidazole compounds . For instance, a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles can be achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .


Molecular Structure Analysis

The molecular structure of “2-Iodo-1-methyl-1H-imidazole” consists of a five-membered ring containing two nitrogen atoms, with one methyl group and one iodine atom attached . The SMILES string representation of the molecule is Cn1ccnc1I .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found, imidazole compounds in general are known to participate in a variety of chemical reactions . For instance, they can undergo [3 + 2] cycloaddition reactions with benzimidates and 2H-azirines to produce multisubstituted imidazoles .


Physical and Chemical Properties Analysis

The physical and chemical properties of “2-Iodo-1-methyl-1H-imidazole” include a molecular weight of 208.00 . It is a solid at room temperature .

Scientific Research Applications

Synthesis of Imidazole Derivatives

One primary application of this compound is in the synthesis of imidazole derivatives. For example, the synthesis of 1-(o-hydroxyphenyl)imidazole carboxylic esters from methyl ether precursors involves Cu-catalyzed coupling and methoxycarbonylation steps. These esters serve as building blocks for synthesizing active-site model compounds of cytochrome c oxidase (CcO), highlighting their utility in studying biological electron transfer processes (Collman et al., 2000).

Catalysis and Ligand Synthesis

Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate derivatives are used in the formation of palladium complexes with functionalized heterocyclic carbene ligands. These complexes have been characterized spectroscopically and through X-ray structure analysis, indicating their importance in catalysis and ligand synthesis (Glas, 2001).

Marine Natural Product Synthesis

An efficient route to C-5 functionalized N-methylated imidazoles, including 5-iodo-1-methylimidazole, was developed for the synthesis of marine natural products like xestomanzamine A. This route emphasizes the compound's role in complex organic synthesis and the potential for discovering new drugs (Panosyan & Still, 2001).

Ionic Liquid Precursors

The compound also finds application as an ionic liquid precursor. For instance, 1,3-dimethylimidazolium-2-carboxylate demonstrates the compound's versatility in forming ionic liquids, which are crucial in green chemistry for their low volatility and conductivity properties (Holbrey et al., 2003).

Safety and Hazards

The safety and hazards associated with “2-Iodo-1-methyl-1H-imidazole” include potential eye damage, skin irritation, and respiratory irritation . Precautionary measures include avoiding eye and skin contact and inhalation .

Mechanism of Action

Target of Action

Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects . The compound’s interaction with its targets and the resulting changes would depend on the specific biological target and the context of the interaction.

Biochemical Pathways

Given the broad range of activities reported for imidazole derivatives , it is likely that this compound could affect multiple pathways, leading to diverse downstream effects.

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents , which could influence the absorption and distribution of its derivatives

Result of Action

Given the broad range of activities reported for imidazole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels.

Properties

IUPAC Name

methyl 2-iodo-3-methylimidazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2O2/c1-9-4(5(10)11-2)3-8-6(9)7/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVPTXHKJTWQMBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1I)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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